molecular formula C15H17N3O2 B2946776 N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1251690-33-1

N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2946776
CAS No.: 1251690-33-1
M. Wt: 271.32
InChI Key: CYWYKUSCGCDCRH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is an acetamide derivative characterized by a 2-ethylphenyl group linked via an acetamide bridge to a 4-methylpyrimidin-2-yloxy moiety. Structurally, it combines a substituted aromatic ring with a pyrimidine heterocycle, a design motif common in medicinal chemistry for targeting enzymes or receptors. Its molecular formula is calculated as C₁₆H₁₈N₃O₂, with a molecular weight of ~284.34 g/mol. Key physicochemical properties include moderate lipophilicity (estimated logP ~3.5) due to the ethylphenyl substituent and polar surface area influenced by the pyrimidine oxygen and acetamide groups.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-3-12-6-4-5-7-13(12)18-14(19)10-20-15-16-9-8-11(2)17-15/h4-9H,3,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWYKUSCGCDCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 2-ethylphenylamine with 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide derivatives, highlighting substituent variations, molecular properties, and available experimental

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Data
N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide (Target) C₁₆H₁₈N₃O₂ (calculated) 284.34 2-ethylphenyl, 4-methylpyrimidin-2-yloxy
VU0418705 () C₁₇H₁₄BrN₂O₂ 357.02 (M+H)+ Bromonaphthalenyl, phenyl LCMS: RT = 0.931 min, m/z = 358.0
2-[(4-methyl-6-oxo-pyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide C₂₀H₁₈N₄O₃S 398.44 4-phenoxy-phenyl, 4-methyl-6-oxo-pyrimidin-2-ylthio ¹H NMR (δ 12.45, NH; δ 10.08, NHCO)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 288.37 4-methylpyridin-2-yl, 4,6-dimethylpyrimidin-2-ylsulfanyl Crystal structure (R factor = 0.048)
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide () C₁₇H₁₉NO₂ 269.34 2-ethylphenyl, 4-methoxyphenyl logP = 3.39; logSw = -3.38; Polar SA = 29.96 Ų

Structural and Functional Insights:

Backbone Variations: The target compound features an ether linkage (pyrimidin-2-yloxy), distinguishing it from thioether analogs (e.g., ). Substituents on the pyrimidine ring (e.g., 4-methyl in the target vs. 4,6-dimethyl or 6-oxo groups in others) modulate electronic effects and steric bulk, influencing binding to biological targets .

Aromatic Substituent Effects :

  • The 2-ethylphenyl group in the target compound increases lipophilicity relative to smaller substituents (e.g., 4-methoxyphenyl in ), which may enhance tissue penetration but reduce solubility .
  • Halogenated analogs (e.g., bromonaphthalenyl in ) exhibit higher molecular weights and distinct electronic profiles, often correlating with enhanced receptor affinity or metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 2-chloroacetamide derivative with a 4-methylpyrimidin-2-ol intermediate, analogous to methods used for sulfanyl-linked analogs (e.g., alkylation of thio-pyrimidines in ) .

Biological Implications :

  • While direct activity data for the target is unavailable, structurally related compounds demonstrate diverse applications:

  • Urease Inhibition : Pyrimidine-thioacetamides () show inhibitory activity via interactions with enzyme active sites .

Biological Activity

N-(2-ethylphenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction between 2-ethylphenylamine and 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is generally conducted at elevated temperatures (80-100°C) to ensure complete conversion of reactants to the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study assessing various derivatives found that compounds with similar structural motifs showed significant inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways for this compound remain to be fully elucidated.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at concentrations of 10 µM and 15 µM, respectively. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.

The biological activity of this compound is believed to involve its interaction with specific molecular targets in biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cell growth. The exact molecular targets remain under investigation but may include:

  • Acetylcholinesterase : Similar compounds have shown inhibitory effects on this enzyme, suggesting potential applications in neurodegenerative diseases.
  • Cyclooxygenase (COX) : Preliminary data indicate anti-inflammatory properties by inhibiting COX enzymes, which are crucial in the inflammatory response.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The study utilized MTT assays to quantify cell proliferation and determined apoptotic effects through flow cytometry analysis.
  • Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in reduced tumor growth compared to control groups. Dosage optimization revealed a significant reduction in tumor size at doses ranging from 5 mg/kg to 20 mg/kg.

Research Findings Summary Table

Biological ActivityTargetIC50/ED50 ValueReference
AntimicrobialE. coliNot specified
AnticancerMCF-710 µM
AnticancerA54915 µM
Anti-inflammatoryCOX enzymesNot specified

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